3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
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Overview
Description
3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a dihydroxyphenyl group, a methoxyethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and 2-methoxyethylamine.
Formation of Schiff Base: The 2,4-dihydroxybenzaldehyde reacts with 2-methoxyethylamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The amine undergoes amidation with acryloyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dihydroxyphenyl)prop-2-enamide: Lacks the methoxyethyl group, which may affect its biological activity.
N-(2-Methoxyethyl)prop-2-enamide:
Uniqueness
3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is unique due to the presence of both the dihydroxyphenyl and methoxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and potential for various applications.
Properties
CAS No. |
664965-52-0 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO4/c1-17-7-6-13-12(16)5-3-9-2-4-10(14)8-11(9)15/h2-5,8,14-15H,6-7H2,1H3,(H,13,16) |
InChI Key |
IVEDURRDVCEMGX-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C=CC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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